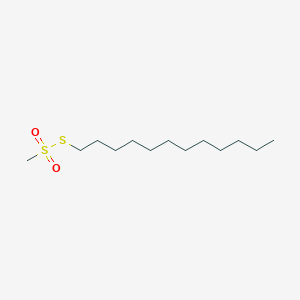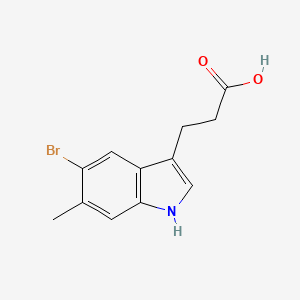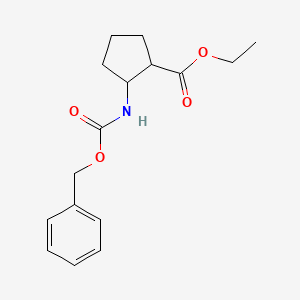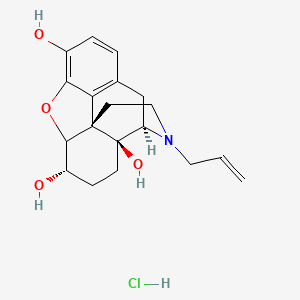
2'-Bromo-4'-chloro-3'-(trifluoromethyl)phenacyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide is an organic compound with the molecular formula C9H5Br2ClF3O. It is a derivative of phenacyl bromide, characterized by the presence of bromine, chlorine, and trifluoromethyl groups on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-chloro-3’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of phenacyl alcohols.
Wissenschaftliche Forschungsanwendungen
2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of biologically active molecules. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4’-chloroacetophenone: Similar structure but lacks the trifluoromethyl group.
2-Bromo-4’-fluoroacetophenone: Contains a fluorine atom instead of chlorine.
2-Bromo-4’-methylacetophenone: Contains a methyl group instead of chlorine and trifluoromethyl groups.
Uniqueness
2’-Bromo-4’-chloro-3’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both chlorine and trifluoromethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts unique electronic properties, making the compound useful in the development of pharmaceuticals and agrochemicals.
Eigenschaften
Molekularformel |
C9H4Br2ClF3O |
|---|---|
Molekulargewicht |
380.38 g/mol |
IUPAC-Name |
2-bromo-1-[2-bromo-4-chloro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-6(16)4-1-2-5(12)7(8(4)11)9(13,14)15/h1-2H,3H2 |
InChI-Schlüssel |
XOQSZVCBOGVCIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Br)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)

![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)







